5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine and fluorine atoms, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Substitution on Pyridine Ring: The pyridine ring is chlorinated and fluorinated using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Coupling Reaction: The thiazole derivative is then coupled with the halogenated pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
- 5-Chloro-6-fluoro-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
Uniqueness
5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is unique due to the presence of the propan-2-yl group on the thiazole ring, which may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7(2)10-6-20-11(18-10)5-17-13(19)8-3-9(14)12(15)16-4-8/h3-4,6-7H,5H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHRZOPYMGHMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CNC(=O)C2=CC(=C(N=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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